依泽替米贝双醋酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ezetimibe diacetate is a synthetic compound that is used as a cholesterol-lowering agent. It is a derivative of ezetimibe, a drug that was approved by the US Food and Drug Administration (FDA) in 2002. Ezetimibe diacetate is a prodrug, meaning that it is converted to an active form in the body. The active form, ezetimibe, is an inhibitor of cholesterol absorption in the small intestine. Ezetimibe diacetate is used to reduce LDL cholesterol, total cholesterol, and triglycerides in patients with primary hyperlipidemia.

科学研究应用

肝功能损害和药代动力学

炎症调节

纳米结构脂质载体(NLCs)

脂蛋白(a)降低

作用机制

Target of Action

Ezetimibe Diacetate primarily targets the Niemann-Pick C1-Like 1 (NPC1L1) protein , a key transporter facilitating cholesterol ingress into enterocytes, the cells lining the small intestine . This protein plays an essential role in promoting intestinal cholesterol uptake via an ezetimibe-sensitive pathway .

Mode of Action

Ezetimibe Diacetate works by binding to a transmembrane loop of the NPC1L1 protein . This interaction inhibits the intestinal absorption of dietary and biliary cholesterol without affecting the absorption of fat-soluble nutrients . By interfering with the intestinal uptake of cholesterol and phytosterols, ezetimibe reduces the delivery of intestinal cholesterol to the liver .

Biochemical Pathways

The primary biochemical pathway affected by Ezetimibe Diacetate is the cholesterol absorption pathway in the intestine . By inhibiting the NPC1L1 protein, Ezetimibe Diacetate disrupts the normal absorption of cholesterol, leading to a decrease in the delivery of intestinal cholesterol to the liver . This results in a reduction of the cholesterol pool within the liver, causing an increase in the clearance of cholesterol from the bloodstream .

Pharmacokinetics

Ezetimibe is rapidly absorbed and extensively metabolized (>80%) to the pharmacologically active ezetimibe-glucuronide . The main pharmacokinetic parameters of total ezetimibe in the plasma after a single fasting administration are: Cmax (65.73 ± 47.14 ng·mL−1), Tmax (1.75 h), T½ (17.09 ± 13.22 h), AUC 0-t (643.34 ± 400.77 h·ng·mL−1), and AUC 0-∞ (706.36 ± 410.92 h·ng·mL−1) . These parameters indicate that Ezetimibe Diacetate is well-absorbed and has a long half-life, suggesting good bioavailability .

Result of Action

The molecular and cellular effects of Ezetimibe Diacetate’s action include a significant reduction in levels of low-density lipoprotein cholesterol (LDL-C) . Preclinical models have shown that ezetimibe alone could inhibit the development and progression of cancer through a variety of mechanisms, including anti-angiogenesis, stem cell suppression, anti-inflammation, immune enhancement, and anti-proliferation .

Action Environment

Ezetimibe Diacetate’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the drug’s absorption and efficacy can be affected by the patient’s diet, as it targets the absorption of dietary cholesterol . Furthermore, genetic factors such as the presence or absence of the NPC1L1 protein can influence the drug’s efficacy .

生化分析

Biochemical Properties

Ezetimibe Diacetate interacts with the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1), which plays an essential role in promoting intestinal cholesterol uptake . The major metabolic pathway for Ezetimibe Diacetate consists of glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver .

Cellular Effects

Ezetimibe Diacetate has been shown to reduce the sizes of adipocytes in visceral fat and serum levels of free fatty acids, to induce fatty acid oxidation, to improve adipocytic inflammation, and to partially improve glycemic index values . It also reduces the hepatic influx of cholesterol via chylomicron remnants, enhances the hepatic expression of low-density lipoproteins (LDL) receptor, and thus reducing LDL-cholesterol (LDL-C) levels .

Molecular Mechanism

Ezetimibe Diacetate exerts its effects at the molecular level by inhibiting the intestinal uptake of cholesterol and phytosterols, thereby reducing the delivery of intestinal cholesterol to the liver . It has a distinct mechanism of action involving the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1), and is unique in that it does not affect the absorption of fat-soluble nutrients such as fat-soluble vitamins, triglycerides, or bile acids .

Temporal Effects in Laboratory Settings

Ezetimibe Diacetate has been shown to be safe and well-tolerated in various studies. The estimated terminal half-life of Ezetimibe Diacetate and its glucuronide is approximately 22 hours . An approximate 2-fold accumulation is observed upon repeated once-daily administration .

Dosage Effects in Animal Models

In animal models, Ezetimibe Diacetate has been shown to attenuate the development of atherosclerosis . The antiatherosclerotic effects of Ezetimibe Diacetate have been demonstrated in a variety of animal models .

Metabolic Pathways

The major metabolic pathway for Ezetimibe Diacetate consists of glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver .

Transport and Distribution

Ezetimibe Diacetate is rapidly absorbed and extensively metabolised to the pharmacologically active ezetimibe-glucuronide . Total Ezetimibe Diacetate concentrations reach a maximum 1-2 hours post-administration, followed by enterohepatic recycling and slow elimination .

Subcellular Localization

Ezetimibe Diacetate is localized within enterocytes of the intestinal villi . The subcellular distribution of Ezetimibe Diacetate is regulated by cholesterol .

属性

IUPAC Name |

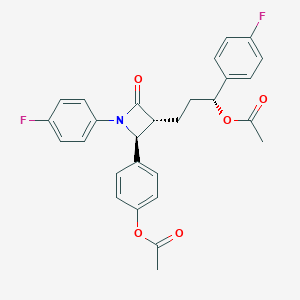

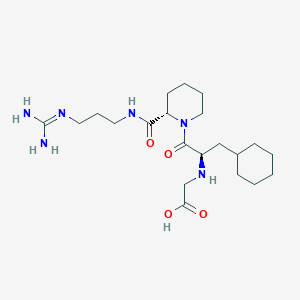

[4-[(2S,3R)-3-[(3R)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25F2NO5/c1-17(32)35-24-13-5-20(6-14-24)27-25(28(34)31(27)23-11-9-22(30)10-12-23)15-16-26(36-18(2)33)19-3-7-21(29)8-4-19/h3-14,25-27H,15-16H2,1-2H3/t25-,26-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEGDCNFJOXKQY-ZONZVBGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25F2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440935 |

Source

|

| Record name | Ezetimibe Diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

163380-20-9 |

Source

|

| Record name | Ezetimibe Diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Butyl-2-phenyl-1-[4-(phenylmethoxy)phenyl]pyrazolidine-3,5-dione](/img/structure/B133904.png)

![1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine](/img/structure/B133912.png)